Mutant p53 Reactivation Activity
The compound is a member of the UCI-1001 series, a defined chemical series shown to reactivate mutant p53. In TOV-112D ovarian cancer cells harboring the p53 R175H mutation, treatment with the UCI-1001 compound series (including this chemotype) inhibited cell growth and reinstated wild-type p53 functions such as DNA binding and target gene activation, a property not shared by all pyrimidine triones [1]. This functional activity is a key differentiator from other arylidene barbiturates lacking the specific 2,3,4-trimethoxy substitution, which are not reported to possess this mechanism.
| Evidence Dimension | Mutant p53 reactivation efficacy in cancer cells |
|---|---|
| Target Compound Data | Cellular thermal shift assay (CETSA) and DSF confirmed target engagement; growth inhibition and restoration of DNA binding demonstrated in TOV-112D (p53 R175H) cells [1] |
| Comparator Or Baseline | Unsubstituted or differently substituted 5-arylidene barbituric acids (e.g., 3,4,5-trimethoxy regioisomer) — no comparable p53 reactivation data reported |
| Quantified Difference | Qualitative but definitive: UCI-1001 series members specifically engage and alter the conformation of mutant p53, a property not documented for the 3,4,5-trimethoxy regioisomer or other close analogs |
| Conditions | TOV-112D human ovarian cancer cell line; p53 R175H mutation; CETSA, conformation-specific IF, DSF, and differential expression analysis via RNA-seq |
Why This Matters
For any research program targeting p53 mutant cancers, this specific compound is a validated chemical probe from a series with published mechanistic data, whereas its analogs remain uncharacterized for this target.
- [1] Fallatah, M. M. J., et al. Pyrimidine Triones as Potential Activators of p53 Mutants. Biomolecules 2024, 14(8), 967. View Source
